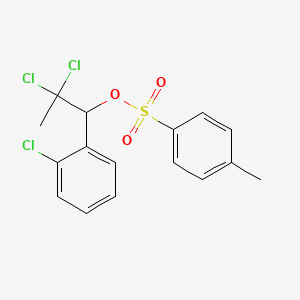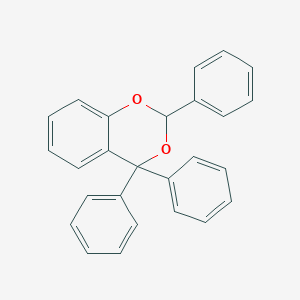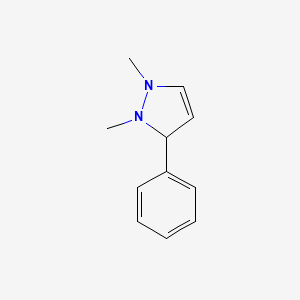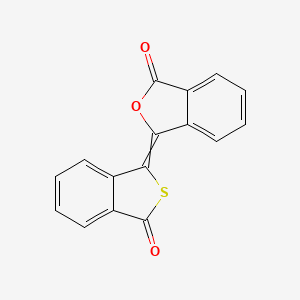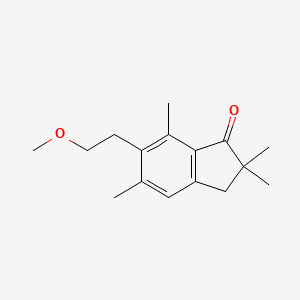![molecular formula C6H12O8P+ B14683053 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose CAS No. 35298-27-2](/img/structure/B14683053.png)
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is a chemical compound known for its unique properties and applications in various scientific fields It is a derivative of D-sorbose, a monosaccharide, and contains a hydroxy(oxo)phosphaniumyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose typically involves the phosphorylation of D-sorbose. One common method is the reaction of D-sorbose with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-O position.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy(oxo)phosphaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its role in modulating enzyme activities, particularly glucokinase, which is involved in glucose metabolism.
Medicine: Potential therapeutic applications in treating metabolic disorders such as type 2 diabetes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose involves its interaction with specific enzymes and molecular targets. The compound acts as an inhibitor of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By modulating the activity of glucokinase, the compound can influence glucose levels in the body, making it a potential candidate for therapeutic applications in diabetes management.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose: Similar in structure but derived from D-allose instead of D-sorbose.
6-O-[Hydroxy(oxo)phosphaniumyl]-D-glucose: Another similar compound derived from D-glucose.
Uniqueness
6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose is unique due to its specific interaction with glucokinase and its potential applications in modulating glucose metabolism. Its structural configuration allows for selective phosphorylation, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
35298-27-2 |
|---|---|
Molekularformel |
C6H12O8P+ |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
hydroxy-oxo-[(2R,3S,4R)-2,3,4,6-tetrahydroxy-5-oxohexoxy]phosphanium |
InChI |
InChI=1S/C6H11O8P/c7-1-3(8)5(10)6(11)4(9)2-14-15(12)13/h4-7,9-11H,1-2H2/p+1/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
KASOQDWSUKUIKQ-SRQIZXRXSA-O |
Isomerische SMILES |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O[P+](=O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



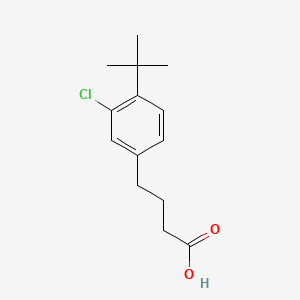
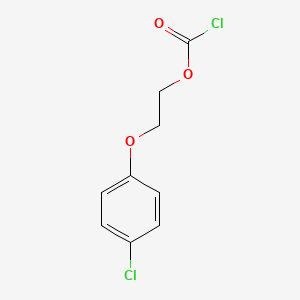
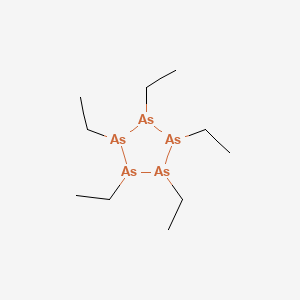

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

